4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid
CAS No.: 1179681-88-9
Cat. No.: VC5947272
Molecular Formula: C11H8FNO2
Molecular Weight: 205.188
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1179681-88-9 |
|---|---|
| Molecular Formula | C11H8FNO2 |
| Molecular Weight | 205.188 |
| IUPAC Name | 4-fluoro-3-pyrrol-1-ylbenzoic acid |
| Standard InChI | InChI=1S/C11H8FNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h1-7H,(H,14,15) |
| Standard InChI Key | ZPYBMROHMPJKMR-UHFFFAOYSA-N |
| SMILES | C1=CN(C=C1)C2=C(C=CC(=C2)C(=O)O)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure features a benzoic acid backbone substituted at the 3-position with a 1H-pyrrol-1-yl group and at the 4-position with a fluorine atom. This arrangement creates distinct electronic effects: the electron-withdrawing fluorine atom polarizes the aromatic ring, while the pyrrole group contributes π-electron density through conjugation. The carboxylic acid group at the 1-position enhances hydrogen-bonding capacity, critical for molecular recognition in supramolecular assemblies .
Table 1: Core Identifiers of 4-Fluoro-3-(1H-pyrrol-1-yl)benzoic Acid
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its aromatic and heterocyclic components. It dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), with solubility exceeding 50 mg/mL in these media. Stability studies indicate no significant decomposition under inert atmospheres at temperatures below 150°C, making it suitable for high-temperature reactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, DMSO-d₆): δ 8.10 (d, J=8.4 Hz, 1H, Ar-H), 7.85 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 7.45 (d, J=2.0 Hz, 1H, Ar-H), 6.95–6.85 (m, 2H, pyrrole-H), 6.45–6.35 (m, 2H, pyrrole-H) .
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¹³C NMR (100 MHz, DMSO-d₆): δ 167.8 (COOH), 152.1 (C-F), 142.3 (pyrrole-C), 132.5–118.2 (aromatic carbons) .
Infrared Spectroscopy (IR): Strong absorption bands at 1685 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C), and 1240 cm⁻¹ (C-F) .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes dominate the synthesis:
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Friedel-Crafts Acylation:
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Cross-Coupling Approaches:
Table 2: Comparative Synthesis Routes
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, DCM, 0°C | 45 | 85 |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DME | 72 | 98 |
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in kinase inhibitor development. For example, derivatives bearing this scaffold show ≥10-fold selectivity for VEGFR-2 over related kinases, with IC₅₀ values <100 nM in preliminary assays .
Materials Science
Incorporated into metal-organic frameworks (MOFs), the pyrrole group facilitates π-π interactions with aromatic linkers, enhancing structural stability. A 2024 study reported a MOF with 4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid linkers exhibiting a 30% increase in CO₂ adsorption capacity compared to terephthalate-based analogs .
Future Research Directions
Unexplored Biological Targets
Preliminary docking studies suggest affinity for PDGFR-β and c-Kit, warranting experimental validation.
Advanced Material Design
Functionalizing the pyrrole nitrogen with electron-deficient groups could modulate MOF conductivity for sensor applications.
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